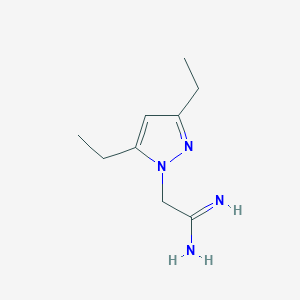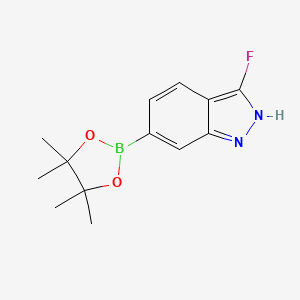
Cyclopentyl(2-methoxyphenyl)methanamine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For Cyclopentyl(2-methoxyphenyl)methanamine hydrochloride, the InChI code is1S/C11H15NO.ClH/c1-13-10-5-3-2-4-9 (10)11 (12)8-6-7-8;/h2-5,8,11H,6-7,12H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and other related information. For this compound, it is known to be a solid at room temperature . Its molecular weight is 213.71 .Applications De Recherche Scientifique
Analytical Characterization and Biological Matrices Analysis
De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, showcasing the analytical profiles of compounds structurally related to "Cyclopentyl(2-methoxyphenyl)methanamine hydrochloride". They developed and validated a method using liquid chromatography and UV detection for qualitative and quantitative analysis in biological fluids, highlighting the importance of analytical chemistry in identifying and quantifying research chemicals in forensic and toxicological studies De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D. (2013).
Synthesis and Biological Activity
Martins et al. (1996) explored the synthesis of 4,5-trimethylene-4,5-dihydroisoxazoles, involving reactions of cyclopentane derivatives, demonstrating the compound's role in synthetic organic chemistry and the potential for creating novel structures with possible biological activities Martins, M., Flores, A., Freitag, R., & Zanatta, N. (1996).
Antidepressant Biochemical Profile
A study by Muth et al. (1986) on the novel bicyclic compound Wy-45,030, an ethyl cyclohexanol derivative, revealed an antidepressant biochemical profile through inhibition of rat brain imipramine receptor binding and monoamine uptake, demonstrating the therapeutic potential of cyclohexanol derivatives in mental health Muth, E., Haskins, J., Moyer, J., Husbands, G. E., Nielsen, S. T., & Sigg, E. (1986).
Metal Ion Sensing
Gopal et al. (2016) synthesized a methoxyphenylcycl[3,2,2]azine derivative functioning as a fluorescent probe for Co2+ ions, showcasing the application of such compounds in developing sensitive and selective sensors for metal ion detection, which has implications for environmental monitoring and industrial processes Gopal, M., Anitha, I., Jesny, S., & Menon, S. (2016).
Safety and Hazards
Cyclopentyl(2-methoxyphenyl)methanamine hydrochloride is associated with certain hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .
Propriétés
IUPAC Name |
cyclopentyl-(2-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-12-9-5-4-8-11(12)13(14)10-6-2-3-7-10;/h4-5,8-10,13H,2-3,6-7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYFLJFIBVGDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(chloromethyl)-1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1471941.png)





![{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471951.png)




